molecular formula C10H13ClN2 B6628607 5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amine

5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amine

Cat. No. B6628607
M. Wt: 196.67 g/mol
InChI Key: ABDOSHUYJWZUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amine, also known as 5-Cl-3-MB-PICA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amineCA is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which may explain its potential therapeutic effects in neurological disorders. Additionally, it may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amineCA can cross the blood-brain barrier, indicating its potential to affect the central nervous system. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amineCA in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. However, its limited solubility in water may pose a challenge in certain experimental setups.

Future Directions

There are several potential future directions for research on 5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amineCA. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, research on its pharmacokinetics and toxicity profile is necessary for its development as a therapeutic agent. Finally, the synthesis method may be optimized further to improve yield and reduce impurities.

Synthesis Methods

The synthesis of 5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amineCA involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 3-methylbut-2-en-1-amine in the presence of a reducing agent. This method has been optimized to achieve a high yield of the desired product with minimal impurities.

Scientific Research Applications

5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amineCA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied as a potential anti-cancer agent, with research indicating that it may inhibit the proliferation of cancer cells.

properties

IUPAC Name

5-chloro-N-(3-methylbut-2-enyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-8(2)5-6-12-10-4-3-9(11)7-13-10/h3-5,7H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDOSHUYJWZUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NC=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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